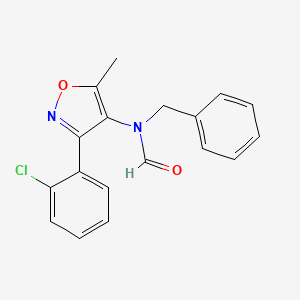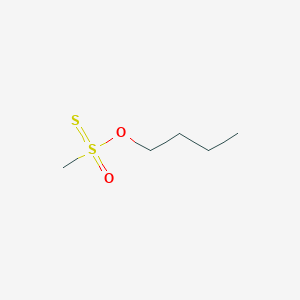
Butoxy-methyl-oxo-sulfanylidene-lambda6-sulfane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butoxy-methyl-oxo-sulfanylidene-lambda6-sulfane is an organosulfur compound known for its unique chemical structure and properties. This compound is part of a broader class of sulfur-containing compounds that have significant applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of butoxy-methyl-oxo-sulfanylidene-lambda6-sulfane typically involves the reaction of butoxy-methyl sulfide with an oxidizing agent. One common method includes the use of hydrogen peroxide or peracids as oxidizing agents under controlled temperature and pH conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or methanol.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of catalysts, such as transition metal complexes, can further enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Butoxy-methyl-oxo-sulfanylidene-lambda6-sulfane undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound back to its corresponding sulfide.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and alcohols under mild to moderate temperatures.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding sulfides.
Substitution: Various sulfur-containing derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Butoxy-methyl-oxo-sulfanylidene-lambda6-sulfane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other sulfur-containing compounds.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of sulfur-based pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, polymers, and as a stabilizer in various formulations.
Mécanisme D'action
The mechanism of action of butoxy-methyl-oxo-sulfanylidene-lambda6-sulfane involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with thiol groups in proteins, leading to the inhibition or activation of enzymatic activity. This interaction can affect various cellular pathways, including those involved in oxidative stress and signal transduction.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Hexoxy-methyl-oxo-sulfanylidene-lambda6-sulfane
- Dimethyl sulfoximine
- Sulfoximine derivatives
Uniqueness
Butoxy-methyl-oxo-sulfanylidene-lambda6-sulfane is unique due to its specific butoxy group, which imparts distinct chemical and physical properties compared to other sulfoximine derivatives. This uniqueness makes it particularly valuable in applications requiring specific reactivity and stability.
Propriétés
Formule moléculaire |
C5H12O2S2 |
|---|---|
Poids moléculaire |
168.3 g/mol |
Nom IUPAC |
butoxy-methyl-oxo-sulfanylidene-λ6-sulfane |
InChI |
InChI=1S/C5H12O2S2/c1-3-4-5-7-9(2,6)8/h3-5H2,1-2H3 |
Clé InChI |
ZNCFSOMQSFOTKZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCOS(=O)(=S)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


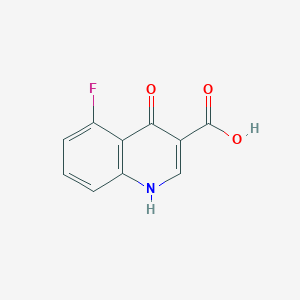
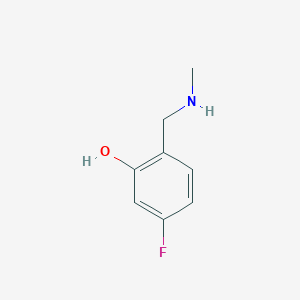
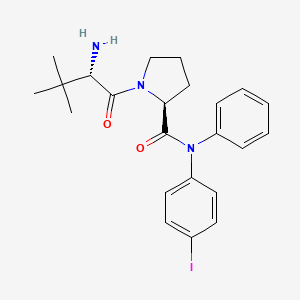

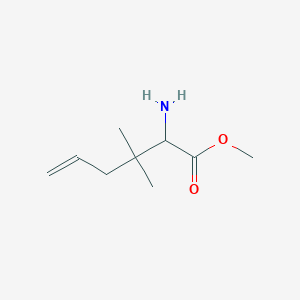


![tert-Butyl (5-chloro-[1,2,4]triazolo[1,5-a]pyridin-7-yl)carbamate](/img/structure/B12844364.png)

![2-[(3S)-4-(9H-Fluoren-9-ylmethoxycarbonyl)morpholin-3-yl]acetic acid](/img/structure/B12844374.png)

![rel-(1R,6R)-3-azabicyclo[4.1.0]heptan-6-ol](/img/structure/B12844381.png)

